REACTION_CXSMILES
|
[CH:1]1[C:14]2[N:13]([CH2:15][CH2:16][O:17][C:18]3[CH:23]=[CH:22][C:21]([CH2:24][CH:25]([O:31][CH2:32][CH3:33])[C:26]([O:28]CC)=[O:27])=[CH:20][CH:19]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:34][OH:35].[OH-:36].[Na+].[OH2:38]>>[CH:25]([OH:31])([C:26]([OH:28])=[O:27])[CH:24]([OH:38])[C:34]([OH:36])=[O:35].[CH:1]1[C:14]2[N:13]([CH2:15][CH2:16][O:17][C:18]3[CH:19]=[CH:20][C:21]([CH2:24][CH:25]([O:31][CH2:32][CH3:33])[C:26]([OH:28])=[O:27])=[CH:22][CH:23]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
( 4 )
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for a period of 2–4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
to remove the impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to half the volume
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
Filtration of the charcoal
|
Type
|
CUSTOM
|
Details
|
followed by concentration of toluene to ˜50 ml and precipitation with pet. ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(=O)O)O)(C(=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:14]2[N:13]([CH2:15][CH2:16][O:17][C:18]3[CH:23]=[CH:22][C:21]([CH2:24][CH:25]([O:31][CH2:32][CH3:33])[C:26]([O:28]CC)=[O:27])=[CH:20][CH:19]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:34][OH:35].[OH-:36].[Na+].[OH2:38]>>[CH:25]([OH:31])([C:26]([OH:28])=[O:27])[CH:24]([OH:38])[C:34]([OH:36])=[O:35].[CH:1]1[C:14]2[N:13]([CH2:15][CH2:16][O:17][C:18]3[CH:19]=[CH:20][C:21]([CH2:24][CH:25]([O:31][CH2:32][CH3:33])[C:26]([OH:28])=[O:27])=[CH:22][CH:23]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
( 4 )
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for a period of 2–4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
to remove the impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to half the volume
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
Filtration of the charcoal
|
Type
|
CUSTOM
|
Details
|
followed by concentration of toluene to ˜50 ml and precipitation with pet. ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(=O)O)O)(C(=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:14]2[N:13]([CH2:15][CH2:16][O:17][C:18]3[CH:23]=[CH:22][C:21]([CH2:24][CH:25]([O:31][CH2:32][CH3:33])[C:26]([O:28]CC)=[O:27])=[CH:20][CH:19]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:34][OH:35].[OH-:36].[Na+].[OH2:38]>>[CH:25]([OH:31])([C:26]([OH:28])=[O:27])[CH:24]([OH:38])[C:34]([OH:36])=[O:35].[CH:1]1[C:14]2[N:13]([CH2:15][CH2:16][O:17][C:18]3[CH:19]=[CH:20][C:21]([CH2:24][CH:25]([O:31][CH2:32][CH3:33])[C:26]([OH:28])=[O:27])=[CH:22][CH:23]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
( 4 )
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for a period of 2–4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
to remove the impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to half the volume
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
Filtration of the charcoal
|
Type
|
CUSTOM
|
Details
|
followed by concentration of toluene to ˜50 ml and precipitation with pet. ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(=O)O)O)(C(=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |